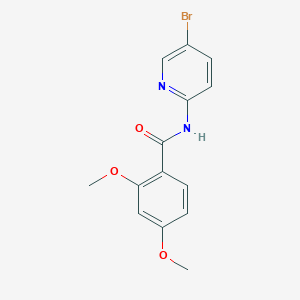![molecular formula C20H14BrN3O2 B243782 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)
2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves its binding to specific receptors in the brain, such as the alpha-7 nicotinic acetylcholine receptor. This binding leads to the modulation of certain signaling pathways in the brain, which can have a therapeutic effect in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide can have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. It has also been found to have antioxidant properties, which can help to protect against oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of neurological disorders. However, one limitation is that its effects can be dose-dependent, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One potential direction is to further explore its potential therapeutic applications in the treatment of neurological disorders. Another direction is to investigate its effects on other signaling pathways in the brain, which could lead to the discovery of new therapeutic targets. Additionally, more studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the reaction of 2-bromo-N-(2-hydroxybenzyl)benzamide with 4-(2-bromoacetyl)oxazolo[4,5-b]pyridine in the presence of a base. The reaction yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H14BrN3O2 |
|---|---|
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
2-bromo-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H14BrN3O2/c21-16-5-2-1-4-15(16)19(25)23-12-13-7-9-14(10-8-13)20-24-18-17(26-20)6-3-11-22-18/h1-11H,12H2,(H,23,25) |
Clave InChI |
ZQVUACPDLGAFGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)





![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![2-[(5-Bromo-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243713.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)

![N-acetyl-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243722.png)